

spectroscopic comparison of dichlorinated butane isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,2-Dichloro-3-methylbutane**

Cat. No.: **B096302**

[Get Quote](#)

A Spectroscopic Comparison of Dichlorinated Butane Isomers: A Guide for Researchers

This guide provides a detailed spectroscopic comparison of five dichlorinated butane isomers: 1,2-dichlorobutane, 1,3-dichlorobutane, 1,4-dichlorobutane, 2,2-dichlorobutane, and 2,3-dichlorobutane. The objective is to offer a comprehensive resource for the unambiguous identification of these isomers using mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Data Presentation

The following tables summarize the key spectroscopic data for the dichlorinated butane isomers.

Mass Spectrometry Data

The electron ionization (EI) mass spectra of dichlorobutane isomers all show a molecular ion peak, but their fragmentation patterns are distinct, allowing for differentiation. The presence of chlorine atoms is indicated by the characteristic isotopic patterns of chlorine-containing fragments.^[1] Fragments with one chlorine atom will show peaks at m/z and $m/z+2$ in an approximate 3:1 ratio, while fragments with two chlorine atoms will have peaks at m/z , $m/z+2$, and $m/z+4$.^[1]

Isomer	Molecular Ion (m/z)	Key Fragment Ions (m/z) and their Relative Abundance
1,2-Dichlorobutane	126/128/130	77 ($[\text{C}_3\text{H}_6^{37}\text{Cl}]^+$, ~95%), 65 ($[\text{C}_2\text{H}_4^{37}\text{Cl}]^+$, ~30%), 63, 55, 41, 27
1,3-Dichlorobutane	126/128/130	90/92 ($[\text{C}_4\text{H}_7\text{Cl}]^+$), 63/65 ($[\text{C}_3\text{H}_6\text{Cl}]^+$, 100%), 55, 41, 27
1,4-Dichlorobutane	126/128/130	90/92 ($[\text{C}_4\text{H}_7\text{Cl}]^+$), 55 (100%), 41, 27
2,2-Dichlorobutane	126/128/130	91/93 ($[\text{C}_4\text{H}_8\text{Cl}]^+$), 63/65 ($[\text{C}_2\text{H}_4\text{Cl}]^+$), 55, 43, 27
2,3-Dichlorobutane	126/128/130	90/92 ($[\text{C}_4\text{H}_7\text{Cl}]^+$), 63/65 ($[\text{C}_3\text{H}_6\text{Cl}]^+$), 55, 41, 27

¹H NMR Spectroscopy Data (Solvent: CDCl₃)

Proton NMR spectroscopy is a powerful tool for isomer differentiation based on the number of unique proton environments, their chemical shifts, and signal splitting patterns (multiplicities).

Isomer	Chemical Shift (δ , ppm), Multiplicity, and Assignment
1,2-Dichlorobutane	~3.98 (m, 1H, -CHCl-), ~3.72 (m, 2H, -CH ₂ Cl), ~1.95 (m, 2H, -CH ₂ -), ~1.08 (t, 3H, -CH ₃)
1,3-Dichlorobutane	~4.25 (m, 1H, -CHCl-), ~3.69 (t, 2H, -CH ₂ Cl), ~2.12 (m, 2H, -CH ₂ -), ~1.56 (d, 3H, -CH ₃) ^[2]
1,4-Dichlorobutane	~3.59 (t, 4H, -CH ₂ Cl), ~1.95 (quintet, 4H, -CH ₂ -)
2,2-Dichlorobutane	~2.10 (q, 2H, -CH ₂ -), ~1.70 (s, 3H, -CH ₃), ~1.05 (t, 3H, -CH ₃)
2,3-Dichlorobutane	~4.15 (m, 2H, -CHCl-), ~1.60 (d, 6H, -CH ₃) ^[3]

¹³C NMR Spectroscopy Data (Solvent: CDCl₃)

Carbon NMR provides clear differentiation based on the number of unique carbon environments in each isomer.

Isomer	Number of Signals	Chemical Shifts (δ , ppm)
1,2-Dichlorobutane	4	~65.1 (-CHCl-), ~50.2 (-CH ₂ Cl), ~28.9 (-CH ₂ -), ~11.1 (-CH ₃) ^[4]
1,3-Dichlorobutane	4	~62.3 (-CHCl-), ~48.5 (-CH ₂ Cl), ~38.1 (-CH ₂ -), ~25.9 (-CH ₃) ^[5]
1,4-Dichlorobutane	2	~44.9 (-CH ₂ Cl), ~29.8 (-CH ₂ -)
2,2-Dichlorobutane	4	~89.5 (-CCl ₂ -), ~40.1 (-CH ₂ -), ~28.9 (-CH ₃), ~9.9 (-CH ₃)
2,3-Dichlorobutane	2	~63.8 (-CHCl-), ~21.5 (-CH ₃) ^[6]

Infrared (IR) Spectroscopy Data

The fingerprint region (below 1500 cm⁻¹) of the IR spectrum is unique for each isomer, with the C-Cl stretching vibrations being particularly informative.

Isomer	C-H Stretching (cm ⁻¹)	C-H Bending (cm ⁻¹)	C-Cl Stretching (cm ⁻¹)
1,2-Dichlorobutane	~2880-2970	~1460, ~1380	~650-750
1,3-Dichlorobutane	~2870-2960	~1450, ~1380	~600-700
1,4-Dichlorobutane	~2860-2950	~1450	~650-730
2,2-Dichlorobutane	~2880-2980	~1460, ~1380	~600-700
2,3-Dichlorobutane	~2880-2970	~1450, ~1380	~600-700

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Mass Spectrometry (GC-MS)

- Sample Preparation: Samples are typically diluted in a volatile solvent like dichloromethane or methanol to a concentration of approximately 1 µg/mL.[\[1\]](#)
- Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) system with an electron ionization (EI) source is commonly used.[\[1\]](#)
- Gas Chromatography (GC) Conditions:
 - Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.[\[1\]](#)
 - Injector Temperature: 250 °C.[\[1\]](#)
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.[\[1\]](#)
 - Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.[\[1\]](#)
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI).[\[1\]](#)
 - Electron Energy: 70 eV.[\[1\]](#)
 - Ion Source Temperature: 230 °C.[\[1\]](#)
 - Quadrupole Temperature: 150 °C.[\[1\]](#)
 - Mass Range: m/z 25-150.[\[1\]](#)

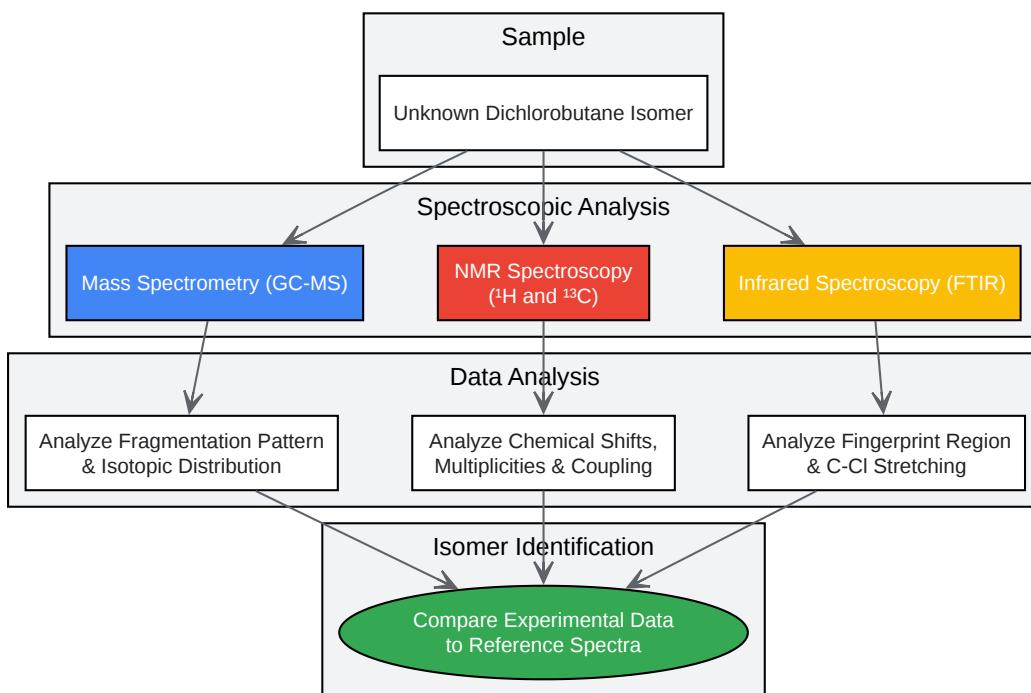
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the isomer in about 0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm).

- Instrumentation: A 300 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum with a 90° pulse width.
 - A relaxation delay of 1-5 seconds is used.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled spectrum.
 - A relaxation delay of 2 seconds is typical.
 - A larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate software. Reference the spectra to the TMS signal at 0.00 ppm. For ^1H NMR, integrate the signals and determine the chemical shifts, multiplicities, and coupling constants. For ^{13}C NMR, identify the chemical shifts of the unique carbon signals.

Infrared (IR) Spectroscopy (FTIR)


- Sample Preparation (Neat Liquid):
 - Place a drop of the neat liquid sample onto a polished salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top to create a thin liquid film.
- Instrumentation: A standard Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean, empty salt plates.

- Mount the sample plates in the spectrometer's sample holder.
- Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} .
The typical spectral range is $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic differentiation of dichlorinated butane isomers.

Workflow for Spectroscopic Differentiation of Dichlorobutane Isomers

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the analysis of dichlorobutane isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 2,3-Dichlorobutane(7581-97-7) 1H NMR spectrum [chemicalbook.com]
- 4. 1,2-DICHLOROBUTANE(616-21-7) 13C NMR spectrum [chemicalbook.com]
- 5. 1,3-DICHLOROBUTANE(1190-22-3) 13C NMR spectrum [chemicalbook.com]
- 6. 2,3-Dichlorobutane(7581-97-7) 13C NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [spectroscopic comparison of dichlorinated butane isomers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b096302#spectroscopic-comparison-of-dichlorinated-butane-isomers\]](https://www.benchchem.com/product/b096302#spectroscopic-comparison-of-dichlorinated-butane-isomers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com